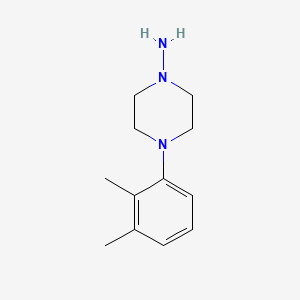

4-(2,3-Dimethylphenyl)piperazin-1-amine

Description

4-(2,3-Dimethylphenyl)piperazin-1-amine is a piperazine derivative featuring a 2,3-dimethylphenyl substituent at the 4-position of the piperazine ring. This compound has garnered attention in medicinal chemistry due to its structural similarity to dopaminergic ligands. Its crystal structure reveals a chair conformation of the piperazine ring and coplanarity of the aromatic ring, which may contribute to molecular recognition at receptor sites .

Properties

IUPAC Name |

4-(2,3-dimethylphenyl)piperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-10-4-3-5-12(11(10)2)14-6-8-15(13)9-7-14/h3-5H,6-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTQUGCHRQQZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,3-Dimethylphenyl)piperazin-1-amine, a compound featuring a piperazine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its interactions with various biological systems and its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a 2,3-dimethylphenyl group. This structure is significant as piperazine derivatives are known for their diverse pharmacological properties.

The biological activity of 4-(2,3-Dimethylphenyl)piperazin-1-amine is primarily attributed to its interactions with neurotransmitter systems. Piperazine derivatives often exhibit activity through modulation of serotonin and dopamine receptors, which are crucial in various neurological and psychiatric conditions.

Biological Activities

Research indicates that this compound may exhibit the following biological activities:

- Antidepressant Effects : Due to its interaction with serotonin receptors, it may show potential as an antidepressant agent.

- Antipsychotic Properties : Similar compounds have been studied for their ability to modulate dopamine receptors, suggesting that this compound could also possess antipsychotic effects .

- Anticancer Activity : Some studies have indicated that piperazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological activity of related piperazine compounds, providing insights into the potential effects of 4-(2,3-Dimethylphenyl)piperazin-1-amine.

- Neuroprotective Effects : A study on multifunctional benzothiazole-piperazine hybrids demonstrated neuroprotective properties against oxidative stress in neuronal cells. This suggests that similar piperazine structures might offer protective benefits in neurodegenerative diseases .

- Cytotoxicity Against Cancer Cells : Research on piperazine-linked compounds showed significant cytotoxic effects against various cancer cell lines, indicating potential for further exploration in cancer therapy .

- Receptor Binding Studies : Binding affinity studies reveal that compounds with similar structures interact effectively with serotonin and dopamine receptors, supporting their use in treating mood disorders .

Data Table: Biological Activities of Piperazine Derivatives

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antidepressant | Various piperazines | Modulation of serotonin levels |

| Antipsychotic | Piperazine-dopamine analogs | Dopamine receptor antagonism |

| Anticancer | Piperazine-coupled naphthalimides | Induction of apoptosis in cancer cells |

| Neuroprotective | Benzothiazole-piperazine hybrids | Protection against oxidative stress |

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(2,3-dimethylphenyl)piperazin-1-amine typically involves diazotization reactions followed by coupling with piperazine derivatives. A notable study reported the successful synthesis of various N-(2,3-dimethylphenyl)-N’-(aryldiazenyl)-piperazines through a diazonium coupling reaction, yielding compounds with good recovery rates (57-100%) . Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry were employed to confirm the structures of the synthesized compounds.

Anticancer Properties

Research indicates that piperazine derivatives exhibit significant anticancer properties. A study highlighted that compounds related to 4-(2,3-dimethylphenyl)piperazin-1-amine showed promising activity against various cancer cell lines. The structure-activity relationship (SAR) analyses revealed that modifications on the phenyl ring could enhance cytotoxicity against specific cancer types .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, particularly as serotonin receptor modulators. The compound has been explored for its agonistic activity at the 5-HT_1A receptor, which is crucial for managing anxiety and depression . The introduction of substituents like 2,3-dimethylphenyl has been shown to enhance receptor activation potency significantly.

Antimicrobial Activity

The antimicrobial potential of piperazine derivatives has also been documented. Compounds similar to 4-(2,3-dimethylphenyl)piperazin-1-amine have demonstrated efficacy against various bacterial strains and fungi, suggesting their potential as antimicrobial agents . This is particularly relevant in the context of increasing antibiotic resistance.

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-(2,3-dimethylphenyl)piperazin-1-amine is critical for optimizing its biological activity. Modifications at different positions on the piperazine ring or the phenyl substituent can lead to variations in pharmacological profiles. For instance:

Case Studies

Several case studies illustrate the applications of 4-(2,3-dimethylphenyl)piperazin-1-amine:

Case Study 1: Antidepressant Activity

A study examined the effects of this compound on animal models of depression. The results indicated significant reductions in depressive behaviors when administered at optimal doses, supporting its potential as an antidepressant agent .

Case Study 2: Anticancer Screening

In vitro studies assessed the cytotoxic effects of various piperazine derivatives on human cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Receptor Affinity

The table below compares key structural features, receptor affinities, and functional outcomes of 4-(2,3-dimethylphenyl)piperazin-1-amine with related piperazine derivatives:

Key Observations:

Substituent Effects on Selectivity :

- The 2,3-dimethylphenyl group in 4-(2,3-dimethylphenyl)piperazin-1-amine and S 18126 confers high D4 receptor affinity, similar to L 745,870's 4-chlorophenyl group .

- Halogenated analogs (e.g., 2,3-dichlorophenyl in ) may enhance binding to serotonin or adrenergic receptors but reduce D4 selectivity compared to dimethyl derivatives .

Functional Group Impact :

- Primary amine (-NH₂) vs. acyl groups (e.g., furoyl in AO-15): The amine group in 4-(2,3-dimethylphenyl)piperazin-1-amine may facilitate hydrogen bonding with receptors, while acyl groups (AO-15) could alter metabolic stability or off-target interactions .

Raclopride (D2-selective) potently modulates DA synthesis and motor functions but induces extrapyramidal symptoms (EPS), highlighting the trade-off between selectivity and side effects .

Pharmacokinetic and Physicochemical Properties

- Hydrogen Bonding: Crystallographic data for 4-(2,3-dimethylphenyl)piperazin-1-ium chloride monohydrate reveals O–H⋯Cl and N–H⋯Cl interactions, which may stabilize the compound in solid-state formulations .

Preparation Methods

Piperazine Mono-Hydrochloride Intermediate Route

A patent discloses a method for preparing related piperazine derivatives such as N-(2,6-dimethylphenyl)-2-(1-piperazinyl)acetamide, which shares structural similarities with 4-(2,3-Dimethylphenyl)piperazin-1-amine. The process includes:

- Reacting piperazine dihydrochloride with anhydrous piperazine in dehydrated ethanol to form piperazine mono-hydrochloride.

- Subsequent reaction with a chloro-substituted aromatic acetamide under reflux.

- Acidification to convert unreacted intermediates and isolation of the target compound after filtration and purification.

This approach emphasizes controlling the molar ratios, solvent choice, and reaction temperature to optimize yield and purity, which can be adapted for 4-(2,3-Dimethylphenyl)piperazin-1-amine synthesis.

Alkylation Using Substituted Benzyl or Sulfonyl Chlorides

Research on structurally related compounds suggests a two-step synthesis:

- Synthesis of an intermediate such as N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide.

- Alkylation or sulfonylation of the piperazine nitrogen using substituted benzyl chlorides or sulfonyl chlorides in the presence of bases like triethylamine or potassium carbonate.

This method uses organic solvents such as methylene dichloride or acetonitrile, with reaction times ranging from 8 to 10 hours at ambient temperature. The reactions are monitored by thin-layer chromatography (TLC) and purified by extraction and drying steps.

The spectral characterization (NMR, LC-MS) confirms the structure of the synthesized compounds, indicating the reliability of this method for preparing piperazine derivatives similar to 4-(2,3-Dimethylphenyl)piperazin-1-amine.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Absolute ethanol, methylene dichloride, acetonitrile | Choice depends on solubility and reaction type |

| Temperature | Room temperature to reflux (~25–80 °C) | Reflux used for nucleophilic substitution |

| Molar Ratios | Piperazine derivatives: 1:1 to 4:1 | Adjusted to favor mono-substitution |

| Reaction Time | 8–10 hours | Monitored by TLC for completion |

| Acidification pH | 2–5 | For conversion of intermediates and purification |

| Base | Triethylamine, potassium carbonate | Used to neutralize acid byproducts |

Research Findings Relevant to Preparation

- The presence of methyl groups at the 2 and 3 positions of the phenyl ring influences the electronic environment, potentially affecting nucleophilicity and steric hindrance during alkylation.

- The use of piperazine mono-hydrochloride intermediates improves selectivity and yield by controlling the protonation state of nitrogen atoms.

- Purification steps involving acidification and filtration help isolate the target amine with high purity suitable for further biological evaluation.

- Characterization by NMR (both ^1H and ^13C) and mass spectrometry is critical to confirm the substitution pattern and molecular integrity.

Summary Table of Preparation Methods

Q & A

Q. What are the common synthetic routes for 4-(2,3-dimethylphenyl)piperazin-1-amine?

The compound is typically synthesized via reductive amination or substitution reactions. For example:

- Stepwise synthesis : Start with a dibenzyl-protected piperazine derivative (e.g., (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine), followed by catalytic hydrogenation or acid hydrolysis to remove protecting groups .

- Key reagents : Use ethanol (95%) as a solvent and triethylamine (TEA) as a base for coupling reactions. Purification often involves preparative thin-layer chromatography (TLC) or column chromatography with chloroform/methanol gradients .

- Yield optimization : Reaction temperatures (e.g., 140°C in sealed tubes) and prolonged stirring (12–24 hours) improve yields .

Q. How is the compound characterized structurally?

- Mass spectrometry (MS) : ESI+ mode confirms molecular weight (e.g., m/z 198 [M + H]+ for intermediates) .

- Nuclear magnetic resonance (NMR) : ¹H NMR (300–400 MHz) identifies substituent positions. For example, aromatic protons appear at δ 7.11–8.60 ppm, and piperazine protons resonate as multiplet signals between δ 2.75–3.73 ppm .

- Single-crystal X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., triclinic P1 symmetry, a = 7.5439 Å, b = 9.4204 Å) .

Q. What are the primary physicochemical properties?

- Solubility : Moderately soluble in polar solvents (ethanol, DMSO) but insoluble in water.

- Thermal stability : Melting points range from 96–190°C for related piperazine derivatives .

- Hydrogen bonding : Crystal structures reveal N–H⋯Cl and O–H⋯Cl interactions, critical for stability .

Advanced Research Questions

Q. How does structural modification impact biological activity?

- Receptor selectivity : Substitution at the piperazine N-atom (e.g., cyclopropylmethyl or furoyl groups) enhances dopamine D3 receptor affinity (Ki < 2 nM) while reducing D2/D4 cross-reactivity .

- Lipophilicity optimization : Introducing polar groups (e.g., pyridinyl or methoxy substituents) lowers logD values, improving blood-brain barrier penetration .

- Case study : Compound 29 (a derivative with a trans-butenyl linker) showed 5× higher D3 antagonism (EC₅₀ = 3.0 nM) compared to parent ligands .

Q. What methodologies resolve contradictions in SAR data?

- Competitive binding assays : Use HEK 293 cells transfected with human D2, D3, or D4 receptors and ¹²⁵I-IABN as a radioligand to quantify Ki values .

- Mitogenesis assays : Measure cAMP inhibition in CHO cells to validate functional antagonism (e.g., EC₅₀ = 3.0 nM for TRPC3/6/7 channel activation) .

- 3D-QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with antileukemic activity .

Q. How can computational tools aid in experimental design?

- Docking simulations : Predict binding poses in dopamine receptors using crystal structures (PDB: 7D3Q). Focus on interactions with Ser192 and Asp110 residues .

- ADMET prediction : Software like Schrödinger’s QikProp estimates bioavailability (e.g., %HOA > 80% for analogs with cLogP < 3) .

- Molecular dynamics (MD) : Simulate hydrogen-bond stability in crystal lattices to guide co-crystallization strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.